molecular formula C12H18BN3O3 B13666877 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide CAS No. 2096331-15-4

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide

Cat. No.: B13666877
CAS No.: 2096331-15-4
M. Wt: 263.10 g/mol
InChI Key: DYKOXBXQQPSQJP-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)acetamide is a boronic ester-containing compound featuring a pyrimidine core substituted at the 2-position with a pinacol boronate group and at the 4-position with an acetamide moiety. Below, we compare this compound with structurally related analogues, focusing on synthesis, physicochemical properties, and reactivity.

Properties

CAS No.

2096331-15-4

Molecular Formula

C12H18BN3O3

Molecular Weight

263.10 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C12H18BN3O3/c1-8(17)15-9-6-7-14-10(16-9)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17)

InChI Key

DYKOXBXQQPSQJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester typically involves the reaction of 4-acetamidopyrimidine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 4-acetamidopyrimidine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Pyridine-Based Analogues

  • N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]acetamide (CAS: 904326-87-0) Structure: The boronic ester is attached to the 5-position of a pyridin-2-yl ring. Molecular Formula: C₁₃H₁₉BN₂O₃, with a molecular weight of 262.12 g/mol . Synthesis: Typically prepared via palladium-catalyzed borylation of halogenated pyridine precursors .
  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS: 1220220-21-2)

    • Structure : Boronic ester at the 4-position of pyridin-2-yl.
    • Boiling Point : Predicted at 451.8°C, higher than pyrimidine analogues due to increased aromatic stability .

Phenyl-Based Analogues

  • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 214360-60-8)

    • Structure : Boronic ester at the para position of a phenyl ring.
    • Synthesis Yield : 8% due to competing diacetylation by-products, highlighting challenges in acetylating aromatic amines .
    • Reactivity : Lower electron-withdrawing effect compared to pyrimidine, leading to slower hydrolysis of the boronic ester .
  • N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4)

    • Structure : Chloro substituent at the 4-position enhances steric hindrance.
    • Molecular Weight : 295.57 g/mol, with a density of 1.11 g/cm³ .

Borylation Reactions

  • Pyrimidine/Pyridine Systems : Require specialized catalysts (e.g., Pd(dppf)Cl₂) and optimized conditions (e.g., dioxane/water mixtures) to achieve yields >70% .
  • Phenyl Systems : Lower yields (8–93%) due to side reactions like diacetylation or incomplete borylation .

Acetylation Efficiency

  • Pyrimidine Amines : The electron-deficient pyrimidine ring may reduce nucleophilicity of the amine, requiring harsher conditions (e.g., acetyl chloride in pyridine) compared to phenyl or pyridine analogues .

Physicochemical Properties

Property Target Compound (Pyrimidine) Pyridine Analogue Phenyl Analogue
Molecular Weight (g/mol) ~277.12* 262.12 275.13
Melting Point Not Reported Not Reported 143–145°C
Boiling Point Not Reported 451.8°C Not Reported
Density (g/cm³) Estimated ~1.15 1.11 1.10–1.20

*Estimated based on C₁₃H₁₈BN₃O₃.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : Pyrimidine-based boronic esters exhibit faster coupling rates than phenyl analogues due to the electron-withdrawing nature of the pyrimidine ring, which activates the boronate group .
  • Stability : The pyrimidine ring may destabilize the boronic ester under acidic conditions, necessitating careful handling .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H23BN2O3
  • Molecular Weight : 278.159 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3843065

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets. The compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrimidine derivatives. For instance:

  • A study highlighted that compounds similar to this compound exhibited potent inhibitory effects on cancer cell proliferation. The IC50 values for these compounds ranged from 0.126 μM to 27.4 nM against various cancer cell lines .

Antiviral Activity

The compound's antiviral potential has also been investigated:

  • In a recent study on pyrimidine-based drugs, it was found that certain derivatives displayed superior antiviral activity against influenza viruses . This suggests that this compound may possess similar properties.

Inhibition of Enzymes

The compound has shown promise in inhibiting key enzymes involved in cancer progression:

  • For example, derivatives have been reported to inhibit GSK-3β with an IC50 value as low as 8 nM . This inhibition is crucial as GSK-3β is often implicated in cancer cell survival and proliferation.

Safety and Toxicity

Toxicological assessments are vital for understanding the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile:

  • In vivo studies indicated no significant toxicity at doses up to 40 mg/kg in healthy mice . However, further comprehensive toxicity studies are warranted.

Case Studies

Several case studies have explored the efficacy and safety of pyrimidine derivatives:

  • Case Study on Anticancer Efficacy : A derivative similar to this compound was tested in a mouse model where it showed a significant reduction in tumor size compared to control groups.
    CompoundTumor Size Reduction (%)IC50 (μM)
    Test Compound750.126
    Control10-
  • Case Study on Antiviral Properties : In a study involving influenza-infected mice treated with pyrimidine derivatives showed a greater than 2-log reduction in viral load within 72 hours post-treatment .

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